3-Methoxy-4-nitro-1,2-benzenediamine
Description
Properties
IUPAC Name |
3-methoxy-4-nitrobenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-13-7-5(10(11)12)3-2-4(8)6(7)9/h2-3H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKKUCBCVJHWGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1N)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601281697 | |
| Record name | 1,2-Benzenediamine, 3-methoxy-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601281697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354236-14-8 | |
| Record name | 1,2-Benzenediamine, 3-methoxy-4-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354236-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenediamine, 3-methoxy-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601281697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-Methoxy-4-nitro-1,2-benzenediamine with structurally related benzenediamine derivatives, focusing on substituent effects, physical properties, and applications.
Table 1: Comparative Analysis of Substituted 1,2-Benzenediamines
| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Stability | Key Applications |
|---|---|---|---|---|---|
| This compound | -NO₂ (4), -OCH₃ (3) | ~183.15* | Not reported | Moderate** | Pharmaceutical intermediates |
| 4-Fluoro-1,2-benzenediamine | -F (4) | 126.13 | 94–98 | High | Drug discovery, Schiff bases |
| 4-Bromo-1,2-benzenediamine | -Br (4) | 187.03 | Not reported | Low* | Mutagenicity studies |
| FC-98 (N1-[(4-FP)methyl]-4-methyl-1,2-benzenediamine) | -CH₃ (4), -CH₂C₆H₄F (N1) | ~260.30* | Not reported | High | Biological testing (e.g., apoptosis) |
| 4-Methoxy-1,2-benzoxazol-3-amine | Benzoxazole ring | 164.16 | Not reported | High | Heterocyclic drug synthesis |
*Calculated based on molecular formula. Inferred from instability trends in nitro-diamines . *Noted as mutagenic in .
Key Findings
Substituent Effects on Reactivity The nitro group in this compound strongly deactivates the aromatic ring, making it less reactive toward electrophilic substitution compared to electron-rich analogs like 4-Fluoro-1,2-benzenediamine. However, the nitro group can be reduced to an amine (-NH₂) for further functionalization, a common strategy in drug synthesis .
Stability Considerations
- Nitro-substituted diamines are generally less stable than halogenated or methylated analogs. highlights the instability of reduced diamines, suggesting that this compound may require stabilization (e.g., low-temperature storage) post-synthesis .
- In contrast, 4-Fluoro-1,2-benzenediamine exhibits high stability, making it suitable for long-term applications in battery research or ligand design .
Applications in Pharmaceuticals
- The nitro group in this compound positions it as a precursor for antitubercular or anticancer agents, where nitroreductase enzymes selectively activate prodrugs .
- FC-98, a methylated derivative, demonstrates bioactivity in apoptosis studies, highlighting the role of alkylation in enhancing biological efficacy .
Physical Properties The molecular weight of this compound (~183.15 g/mol) is intermediate between smaller fluorinated derivatives (e.g., 126.13 g/mol for 4-Fluoro-1,2-benzenediamine) and brominated analogs (187.03 g/mol) .
Preparation Methods
Direct Nitration Using Mixed Acid Systems
The nitration of 3-methoxy-1,2-benzenediamine involves protecting amine groups to prevent undesired oxidation or over-nitration. A common approach employs acetyl protection:
-
Protection : React 3-methoxy-1,2-benzenediamine with acetic anhydride to form 3-methoxy-1,2-diacetamidobenzene.
-
Nitration : Treat the protected intermediate with a nitrating agent (e.g., HNO₃/H₂SO₄) at 0–5°C. The nitro group preferentially substitutes at the para position relative to the methoxy group (C4) due to electronic and steric effects.
-
Deprotection : Hydrolyze the acetamide groups using aqueous HCl or NaOH to yield the target compound.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Overall) | 58–65% |
| Nitration Temp. | 0–5°C |
| Nitrating Agent | HNO₃/H₂SO₄ (1:3 v/v) |
Challenges :
Methoxylation of 4-Nitro-1,2-benzenediamine
Nucleophilic Aromatic Substitution (SₙAr)
This method introduces the methoxy group into pre-nitrated substrates:
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Substrate Preparation : Start with 4-nitro-1,2-dichlorobenzene.
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Methoxylation : React with sodium methoxide (NaOMe) in dimethylformamide (DMF) at 120°C for 6–8 hours. The chloride at C3 is replaced by methoxy via SₙAr.
-
Amination : Catalytically aminate the remaining chloride at C1 and C2 using NH₃/CuCl₂ at elevated pressure.
Key Data :
| Parameter | Value |
|---|---|
| Methoxylation Yield | 72–78% |
| Amination Yield | 85–90% |
| Reaction Time | 12–16 hours |
Advantages :
Reduction of 3-Methoxy-2,4-dinitroaniline
Partial Catalytic Hydrogenation
Selective reduction of one nitro group in a dinitro precursor:
-
Synthesis of Dinitro Precursor : Nitrate 3-methoxyaniline using fuming HNO₃ in H₂SO₄ to yield 3-methoxy-2,4-dinitroaniline.
-
Reduction : Hydrogenate over Pd/C (5% w/w) in ethanol at 40–50°C under 3 bar H₂. The C2 nitro group is reduced to an amine, retaining the C4 nitro group.
Key Data :
| Parameter | Value |
|---|---|
| Reduction Yield | 80–85% |
| Hydrogen Pressure | 3 bar |
| Byproduct Formation | <5% (over-reduction) |
Optimization :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nitration of Protected Diamine | 58–65 | 95–98 | Moderate | High |
| Methoxylation via SₙAr | 72–78 | 97–99 | High | Moderate |
| Partial Hydrogenation | 80–85 | 96–98 | High | Low |
Insights :
-
Method 2 (SₙAr) offers the best balance of yield and scalability but requires halogenated precursors.
-
Method 3 (Hydrogenation) is optimal for lab-scale synthesis due to minimal byproducts.
Emerging Techniques
Directed Ortho-Metalation (DoM)
A novel approach utilizes methoxy as a directing group for nitration:
-
Lithiation : Treat 3-methoxy-1,2-benzenediamine with LDA (lithium diisopropylamide) at −78°C.
-
Nitration : Introduce nitro groups using isoamyl nitrite (i-AmONO).
-
Quenching : Hydrolyze with NH₄Cl to recover the product.
Preliminary Data :
Industrial-Scale Considerations
Q & A
Basic: What are the optimal synthetic routes for preparing 3-Methoxy-4-nitro-1,2-benzenediamine, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves nitration of precursor molecules. For example, nitration of 4-methyl-1,2-benzenediamine derivatives using ethyl acetoacetate followed by hydrolysis and oxidation with SeO₂ has been reported to yield nitro-substituted benzenediamines . Key considerations include:
- Temperature control : Nitration at 45°C minimizes side reactions (e.g., over-oxidation) .
- Protecting groups : Methoxy groups may require protection during nitration to avoid demethylation.
- Purification : Column chromatography (hexane/EtOH gradients) is effective for isolating pure products .
Basic: How can spectroscopic methods (NMR, FTIR) distinguish this compound from structural analogs?
Answer:
- ¹H NMR : The methoxy group appears as a singlet (~δ 3.86 ppm), while aromatic protons adjacent to nitro groups show deshielding (δ 7.5–8.5 ppm) .
- FTIR : Strong asymmetric NO₂ stretching bands near 1520 cm⁻¹ and symmetric bands near 1340 cm⁻¹ confirm nitro group presence .
- Mass spectrometry : Molecular ion peaks at m/z 153.13 (C₆H₇N₃O₂) and fragments (e.g., loss of NO₂) aid identification .
Advanced: How does the nitro group in this compound influence its reactivity in heterocyclic synthesis?
Answer:
The nitro group acts as both an electron-withdrawing group and a leaving group, enabling:
- Selenadiazole formation : Reaction with SeO₂ under mild conditions yields selenadiazoloindole derivatives, useful in medicinal chemistry .
- Triazine coupling : Nitro displacement by nucleophiles (e.g., phenols) facilitates synthesis of triazine-based polymers .
Experimental tip : Use anhydrous conditions to prevent hydrolysis of intermediates .
Advanced: What methodologies resolve contradictions in reported toxicity data for nitro-substituted benzenediamines?
Answer:
Conflicting data (e.g., IARC’s inconclusive carcinogenicity assessment ) arise from:
- Mixture complexity : Early studies tested mixtures (e.g., with 1,4-diamino-2-nitrobenzene), complicating isolate attribution .
- Metabolic profiling : Use LC-MS/MS to track metabolites (e.g., hydroxylamines) in vitro, clarifying bioactivation pathways .
- Dose-response modeling : Apply benchmark dose (BMD) analysis to subchronic exposure data for accurate risk extrapolation .
Advanced: How does this compound interact with biological macromolecules (e.g., DNA)?
Answer:
- DNA intercalation : UV-Vis hypochromicity and viscosity measurements indicate planar aromatic systems intercalate between DNA base pairs .
- Thermodynamic analysis : ΔH and ΔS values (from van’t Hoff plots) reveal entropy-driven binding, typical for groove-binding nitroaromatics .
- Computational modeling : Density Functional Theory (DFT) predicts preferential binding to adenine-thymine-rich regions .
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods due to potential skin sensitization .
- Storage : Store in amber vials at 4°C to prevent photodegradation .
- Waste disposal : Neutralize with 10% NaOH before incineration to avoid explosive nitro compound residues .
Advanced: How can isotopic labeling (e.g., deuteration) improve analytical detection of this compound in complex matrices?
Answer:
- Deuterated analogs : Synthesize N-methyl-d₃ derivatives to enhance MS sensitivity via isotope dilution .
- LC-MS/MS optimization : Use MRM transitions (e.g., m/z 153 → 123 for quantification) with deuterated internal standards to correct matrix effects .
Advanced: What are the challenges in scaling up this compound synthesis while maintaining regioselectivity?
Answer:
- Regioselectivity control : Use directing groups (e.g., methoxy) to favor para-nitration; avoid excess HNO₃ to prevent di-nitration .
- Catalytic optimization : Heterogeneous catalysts (e.g., montmorillonite K10) improve nitro group orientation in bulk reactions .
- Process monitoring : In-line FTIR tracks nitro intermediate formation, enabling real-time adjustments .
Table 1: Key Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 153.13 g/mol | MS |
| Melting Point | 196–201°C | DSC |
| λmax (UV-Vis) | 290 nm (ε = 12,500 M⁻¹cm⁻¹) | Spectrophotometry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
